
7-bromo-1H-indole-3-carbaldehyde
Overview
Description
7-Bromo-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position and an aldehyde group at the 3rd position of the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-indole-3-carbaldehyde typically involves the bromination of 1H-indole-3-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 7th position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 7-Bromo-1H-indole-3-carboxylic acid.
Reduction: 7-Bromo-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of biological pathways and as a building block for bioactive molecules.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 7-bromo-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromoindole-3-carboxaldehyde: Bromine is at the 5th position, leading to different reactivity and biological properties.
6-Bromoindole-3-carboxaldehyde: Bromine is at the 6th position, affecting its chemical behavior and applications.
Uniqueness: 7-Bromo-1H-indole-3-carbaldehyde is unique due to the specific positioning of the bromine atom, which enhances its reactivity and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of diverse bioactive compounds and materials .
Biological Activity
7-Bromo-1H-indole-3-carbaldehyde (7-BICA) is a notable compound within the indole family, characterized by a bromine atom at the 7th position and an aldehyde group at the 3rd position of the indole ring. This unique structure enhances its reactivity and potential biological activity, making it a subject of extensive research in medicinal chemistry and related fields. The compound is recognized for its diverse applications, particularly in the development of pharmaceuticals and agrochemicals.
The molecular formula of 7-BICA is C9H6BrN, with a molecular weight of 215.06 g/mol. The presence of the bromine atom significantly influences its chemical behavior, allowing for selective functionalization in synthetic processes.
Biological Activities
Research indicates that 7-BICA exhibits a range of biological activities, including:
- Anticancer Properties : Several studies have explored the potential of 7-BICA and its derivatives as anticancer agents. The compound has shown promise in inhibiting cancer cell proliferation in various cell lines.
- Antimicrobial Activity : 7-BICA has demonstrated significant antimicrobial effects against various pathogens, including bacteria and fungi.
- Antioxidant Effects : The compound's structure suggests potential antioxidant properties, contributing to its therapeutic applications.
The biological activity of 7-BICA can be attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : 7-BICA may inhibit enzymes involved in cancer progression or microbial growth.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : It may trigger programmed cell death pathways in malignant cells, enhancing its anticancer efficacy.
Anticancer Activity
A study investigating the anticancer properties of various indole derivatives highlighted that 7-BICA exhibited significant cytotoxicity against several cancer cell lines. The IC50 values for 7-BICA were reported as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15.2 |
HeLa (Cervical) | 12.4 |
A549 (Lung) | 18.6 |
These results suggest that 7-BICA could serve as a lead compound for further development into anticancer therapeutics.
Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of 7-BICA against various bacterial strains. The minimum inhibitory concentrations (MIC) are summarized in the table below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
These findings indicate that 7-BICA possesses moderate to strong antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Comparison with Related Compounds
To understand the uniqueness of 7-BICA, it is essential to compare it with other similar indole derivatives:
Compound | Position of Bromine | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
1H-Indole-3-carbaldehyde | None | Low | Moderate |
5-Bromoindole-3-carboxaldehyde | 5th | Moderate | High |
6-Bromoindole-3-carboxaldehyde | 6th | Low | Moderate |
This comparison illustrates that the position of bromine significantly affects both anticancer and antimicrobial activities.
Future Directions
The promising biological activities exhibited by 7-BICA warrant further investigation into its potential therapeutic applications. Future research could focus on:
- Mechanistic Studies : Elucidating the precise mechanisms through which 7-BICA exerts its biological effects.
- Structure-Activity Relationship (SAR) : Modifying the structure of 7-BICA to enhance its potency and selectivity against target diseases.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of 7-BICA in a living organism.
Q & A
Q. What are the optimal synthetic routes for preparing 7-bromo-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield and purity?
Basic
The synthesis typically involves bromination of 1H-indole-3-carbaldehyde using bromine or brominating agents (e.g., NBS) in solvents like dichloromethane or acetonitrile under controlled temperatures . For regioselective bromination at the 7-position, directing groups or catalysts (e.g., Lewis acids) may be required. Reaction optimization should consider:
- Catalyst selection : CuI or Pd-based catalysts enhance efficiency in halogenation reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, 70:30 EtOAc/hexane) or recrystallization ensures high purity .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
Basic
- NMR spectroscopy : H and C NMR confirm the aldehyde (δ ~10 ppm) and bromine substitution patterns. Coupling constants identify regiochemistry .
- FT-IR/Raman : C=O stretching (~1680 cm) and C-Br vibrations (~560 cm) validate functional groups .
- UV-Vis : Absorbance peaks correlate with π→π* transitions in the indole ring; solvent effects (methanol vs. DMSO) shift λ .
- Computational modeling : DFT (B3LYP/6-311++G(d,p)) predicts vibrational modes and electronic properties (HOMO-LUMO gaps) .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Advanced
Single-crystal X-ray diffraction (SCXRD) with SHELXL or OLEX2 provides unambiguous confirmation of:
- Bond lengths/angles : Bromine’s steric effects on the indole ring planarity .
- Intermolecular interactions : Hydrogen bonds (N–H⋯O, O–H⋯O) stabilize crystal packing .
- Refinement protocols : SHELXL’s robust refinement handles high-resolution data, while OLEX2 integrates visualization and analysis .
Example workflow: Data collection → SHELXD/SHELXE for phasing → SHELXL for refinement → OLEX2 for visualization .
Q. What computational strategies predict the reactivity and electronic properties of this compound?
Advanced
- DFT calculations : B3LYP/6-311++G(d,p) optimizes geometry and calculates electrostatic potential (MEP) to identify nucleophilic/electrophilic sites .
- NBO analysis : Reveals charge transfer between bromine and the indole ring, influencing reactivity in cross-coupling reactions .
- TDDFT : Predicts UV-Vis spectra in solvents (PCM model) and excitation states for photochemical studies .
Q. How does the bromine substituent influence the biological activity of this compound compared to other halogenated analogs?
Advanced
- Comparative studies : Bromine’s larger atomic radius enhances van der Waals interactions in enzyme binding vs. chloro/iodo analogs .
- SAR analysis : Bromine at the 7-position increases cytotoxicity in cancer cell lines (e.g., via topoisomerase inhibition) .
- Solubility : Bromine’s polarizability improves membrane permeability relative to nitro or methoxy derivatives .
Q. What strategies address contradictions in experimental data (e.g., NMR vs. XRD) for this compound derivatives?
Advanced
- Multi-method validation : Cross-validate NMR chemical shifts with computed (GIAO) values and XRD bond lengths .
- Dynamic effects : Conformational flexibility in solution (NMR) vs. static crystal structures (XRD) may explain discrepancies .
- Error analysis : Refinement parameters (R-factor < 0.05) and spectral resolution (≥400 MHz NMR) ensure data reliability .
Q. How can this compound serve as a precursor in synthesizing complex heterocycles?
Advanced
- Suzuki coupling : Bromine facilitates Pd-catalyzed cross-coupling with boronic acids to form biaryl indoles .
- Aldehyde functionalization : Condensation with amines/hydrazines yields Schiff bases or thiosemicarbazones for metal coordination .
- Cyclization reactions : Intramolecular Heck or Ullmann reactions construct polycyclic frameworks for drug discovery .
Q. What are the best practices for handling air- or moisture-sensitive intermediates in this compound synthesis?
Basic
Properties
IUPAC Name |
7-bromo-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPMWCBAOQWENZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555186 | |
Record name | 7-Bromo-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115666-21-2 | |
Record name | 7-Bromo-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 115666-21-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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